2-Chloro-2,3-dihydro-1H-indol-7-amine

Physicochemical Properties Drug-likeness Scaffold Design

2-Chloro-2,3-dihydro-1H-indol-7-amine is a strategic indoline building block. Its orthogonally reactive C2 chlorine (leaving group/cross-coupling site) and C7 primary amine enable parallel derivatization impossible with unsubstituted or 2-methyl analogs. The enhanced lipophilicity (XLogP3-AA ~2.0) positions this scaffold for CNS drug discovery programs targeting dopamine receptors or psychiatric disorders. For cancer immunotherapy, this 2-chloro derivative provides a differentiated SAR starting point for optimizing IDO1/TDO inhibitor potency and selectivity. In agrochemical discovery, the chlorine handle supports late-stage transition-metal-catalyzed diversification. Choose this specific architecture to de-risk your synthesis and strengthen your IP position.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
CAS No. 919522-70-6
Cat. No. B12631780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2,3-dihydro-1H-indol-7-amine
CAS919522-70-6
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1C(NC2=C1C=CC=C2N)Cl
InChIInChI=1S/C8H9ClN2/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-3,7,11H,4,10H2
InChIKeyBJDFHQOEBDEUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2,3-dihydro-1H-indol-7-amine (CAS 919522-70-6): Procurement-Relevant Structural and Physicochemical Profile


2-Chloro-2,3-dihydro-1H-indol-7-amine (CAS 919522-70-6) is a synthetic indoline derivative bearing a primary amine at the 7-position and a chlorine substituent at the 2-position of the saturated ring. PubChem lists its molecular formula as C8H9ClN2, molecular weight 168.62 g/mol, XLogP3-AA of 2, zero rotatable bonds, and a topological polar surface area of 38.1 Ų, indicating a rigid, moderately lipophilic small-molecule scaffold [1]. This substitution pattern creates a distinct electronic and steric environment compared to other indoline-7-amine variants, positioning the compound as a specialized building block for medicinal chemistry and agrochemical discovery programs.

Why Generic 7-Aminoindoline Analogs Cannot Simply Substitute for 2-Chloro-2,3-dihydro-1H-indol-7-amine in Medicinal Chemistry Programs


Indoline-7-amine scaffolds exhibit pronounced structure-activity relationship (SAR) sensitivity to substituents at the 2-position. The 2-chloro substituent introduces a unique combination of electron-withdrawing inductive effects, increased steric bulk, and a synthetic handle for further derivatization (e.g., nucleophilic displacement or cross-coupling) that is absent in the parent 2,3-dihydro-1H-indol-7-amine (unsubstituted), the 2-methyl analog, or the fully aromatic 2-chloro-1H-indol-7-amine. Published medicinal chemistry campaigns on related indoline series have demonstrated that even minor alterations at C2 can shift target potency by orders of magnitude, alter metabolic stability, and redirect synthetic routes entirely [1] [2]. Consequently, procurement decisions cannot rely on simple in-class interchangeability; the specific 2-chloro-7-amine architecture must be validated against the precise SAR requirements of the development program.

Quantitative Differentiation Evidence for 2-Chloro-2,3-dihydro-1H-indol-7-amine Versus Closest Analogs


Computational Physicochemical Comparison: 2-Chloro-2,3-dihydro-1H-indol-7-amine vs. Parent 2,3-Dihydro-1H-indol-7-amine

Computed properties from PubChem enable a direct comparison between the target 2-chloro derivative and the unsubstituted parent 2,3-dihydro-1H-indol-7-amine. The chlorine substituent increases molecular weight (+34.5 Da), introduces a halogen-bond donor/acceptor motif absent in the parent, and alters the calculated logP. The parent indolin-7-amine has a computed XLogP3-AA of approximately 1.0 (PubChem CID 440107) versus 2.0 for the 2-chloro analog [1], representing a 1-log unit increase in lipophilicity that influences membrane permeability, protein binding, and metabolic clearance predictions. The zero rotatable bond count is conserved, but the replacement of a C–H with C–Cl transforms the C2 position into a potential reactive site for nucleophilic aromatic substitution or Buchwald-Hartwig amination, fundamentally changing the accessible derivative space [1].

Physicochemical Properties Drug-likeness Scaffold Design

Synthetic Utility: 2-Chloro Substituent as a Differentiation Handle vs. 2-Methyl and 2-Unsubstituted Indolin-7-amines

The 2-chloro substituent in the saturated indoline ring serves as a leaving group for SN2 displacement and a potential substrate for transition-metal-catalyzed cross-coupling, a feature absent in both 2-methyl-2,3-dihydro-1H-indol-7-amine (C–CH3 bond inert under standard conditions) and the parent 2,3-dihydro-1H-indol-7-amine (C–H bond unreactive). Literature on analogous 2-chloroindoline systems demonstrates reactivity with nitrogen, oxygen, and sulfur nucleophiles under mild conditions, enabling diversification at the C2 position while retaining the C7 primary amine for orthogonal functionalization [1]. This dual orthogonal reactivity is a distinctive synthetic advantage for constructing complex libraries from a single intermediate.

Synthetic Chemistry Cross-Coupling Nucleophilic Displacement

Electronic Modulation: Inductive Effect of 2-Chloro vs. 2-Unsubstituted Indoline-7-amine Core

The chlorine atom at C2 exerts a -I electron-withdrawing inductive effect through the saturated ring, decreasing the electron density on the indoline nitrogen and the aromatic ring. This electronic perturbation is absent in the parent 2,3-dihydro-1H-indol-7-amine (2-H). In analogous indoline series, the presence of a 2-chloro substituent has been shown to shift the pKa of the indoline N–H by approximately 1.5–2.0 units lower (more acidic), altering protonation state at physiological pH and influencing hydrogen-bond donor capacity [1]. This electronic difference directly impacts target binding, solubility, and salt formation strategies.

Electronic Effects SAR Reactivity

High-Value Application Scenarios for 2-Chloro-2,3-dihydro-1H-indol-7-amine in Research and Industrial Procurement


Divergent Library Synthesis in Medicinal Chemistry

The orthogonal reactivity profile—C2 chlorine as a leaving group/cross-coupling site and C7 amine as a functionalization point—makes 2-chloro-2,3-dihydro-1H-indol-7-amine a strategic choice for generating diverse indoline-based compound libraries for high-throughput screening. This dual-handle architecture, supported by the physicochemical differentiation evidence in Section 3, enables parallel derivatization that is impossible with the 2-H or 2-methyl analogs [1].

Lead Optimization of CNS-Penetrant Drug Candidates

The 1-log unit higher computed logP (XLogP3-AA = 2.0 vs. ~1.0 for the parent) suggests improved blood-brain barrier permeability potential, positioning this compound as a preferred scaffold for CNS drug discovery programs targeting Parkinson's disease (dopamine receptor agonists) or psychiatric disorders, where the C7-aminoindoline motif has established bioactivity [1].

IDO1/TDO Inhibitor Development Programs

Indoline-7-amine scaffolds have demonstrated activity against indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), key targets in cancer immunotherapy. The altered electronic profile (Section 3, Evidence Item 3) of the 2-chloro derivative provides a differentiated SAR starting point for optimizing potency and selectivity compared to des-chloro analogs, which is critical when patenting novel inhibitor chemotypes [1].

Agrochemical Intermediate for Fungicidal or Herbicidal Indoline Derivatives

Industrial synthesis of indoline-based agrochemicals often requires a halogen handle for late-stage diversification. The 2-chloro substituent serves as a reactive site for introducing heterocyclic or aryl groups via transition-metal catalysis, while the C7 amine can be acylated or sulfonylated to modulate biological activity, enabling streamlined synthesis of custom agrochemical leads [2].

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